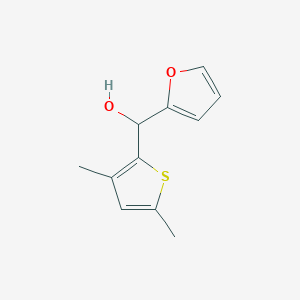
(3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol ist eine organische Verbindung mit der Summenformel C11H12O2S und einer Molekülmasse von 208,28 g/mol . Diese Verbindung zeichnet sich durch das Vorhandensein sowohl eines Thiophen- als auch eines Furanrings aus, die heterocyclische aromatische Verbindungen sind, die über eine Methanolgruppe miteinander verbunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol beinhaltet typischerweise die Reaktion von 3,5-Dimethylthiophen mit Furan-2-carbaldehyd unter bestimmten Bedingungen. Die Reaktion wird in der Regel in Gegenwart eines Reduktionsmittels wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) durchgeführt, um die Reduktion der Aldehydgruppe zu einer Methanolgruppe zu ermöglichen .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind in der Öffentlichkeit nicht gut dokumentiert. Es ist wahrscheinlich, dass ähnliche Synthesewege in größerem Umfang mit Batch- oder Durchflussreaktoren eingesetzt werden, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Methanolgruppe kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu einer Carbonsäure oxidiert werden.
Reduktion: Die Verbindung kann je nach verwendetem Reduktionsmittel weiter reduziert werden, um verschiedene Derivate zu bilden.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen, wie Halogenierung, Nitrierung und Sulfonierung.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)
Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)
Substitution: Halogene (Cl2, Br2), Salpetersäure (HNO3), Schwefelsäure (H2SO4)
Hauptprodukte, die gebildet werden
Oxidation: (3,5-Dimethylthiophen-2-yl)(furan-2-yl)carbonsäure
Reduktion: Verschiedene Alkohol- und Etherderivate
Substitution: Halogenierte, nitrierte und sulfonierte Derivate
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Wird wegen seiner potenziellen therapeutischen Anwendungen, insbesondere in der Arzneimittelentwicklung, untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound ist nicht gut dokumentiert. Seine biologischen Aktivitäten werden wahrscheinlich durch Wechselwirkungen mit bestimmten molekularen Zielen und Signalwegen vermittelt. Zum Beispiel können seine antimikrobiellen Eigenschaften die Störung bakterieller Zellmembranen oder die Hemmung essentieller Enzyme umfassen .
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial properties may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(3,5-Dimethylthiophen-2-yl)methanol: Fehlt der Furanring, was ihn in Bezug auf die chemische Reaktivität weniger vielseitig macht.
(Furan-2-yl)methanol: Fehlt der Thiophenring, was seine potenziellen biologischen Aktivitäten verringern kann.
(3,5-Dimethylthiophen-2-yl)(furan-2-yl)ethanol: Ähnliche Struktur, aber mit einer Ethanolgruppe anstelle von Methanol, was seine Reaktivität und Anwendungen beeinflussen kann.
Einzigartigkeit
(3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol ist durch das Vorhandensein sowohl von Thiophen- als auch von Furanringen einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese duale Funktionalität macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
Molekularformel |
C11H12O2S |
|---|---|
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
(3,5-dimethylthiophen-2-yl)-(furan-2-yl)methanol |
InChI |
InChI=1S/C11H12O2S/c1-7-6-8(2)14-11(7)10(12)9-4-3-5-13-9/h3-6,10,12H,1-2H3 |
InChI-Schlüssel |
WEAUEFWBNGBBGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C(C2=CC=CO2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


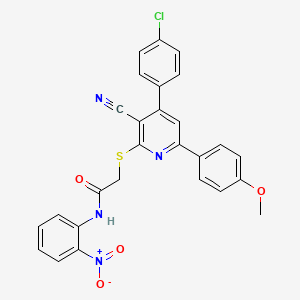
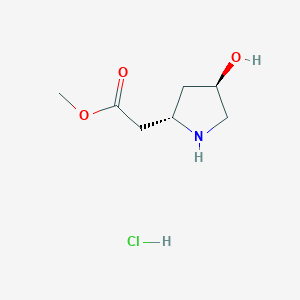
![1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one](/img/structure/B11769831.png)
![(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11769836.png)
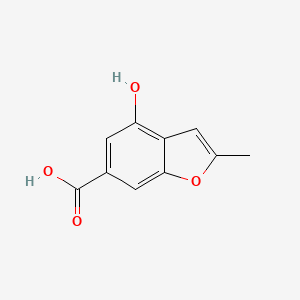
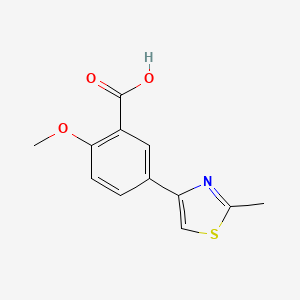
![3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769848.png)
![3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769851.png)
![7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B11769859.png)
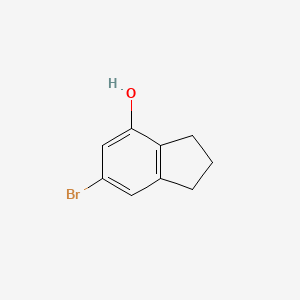
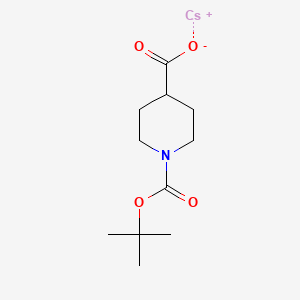
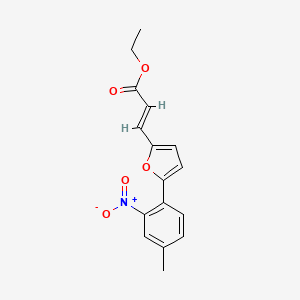

![3,6-Dibromoisothiazolo[4,3-b]pyridine](/img/structure/B11769898.png)
